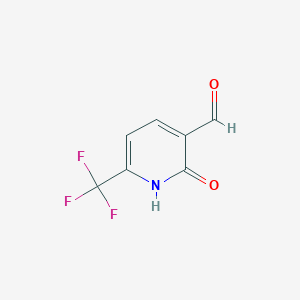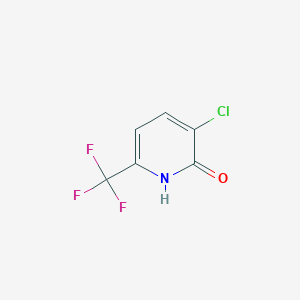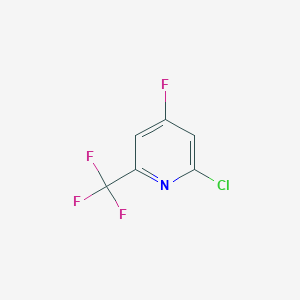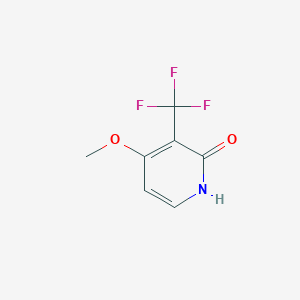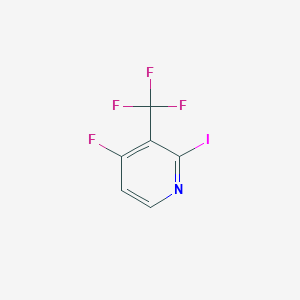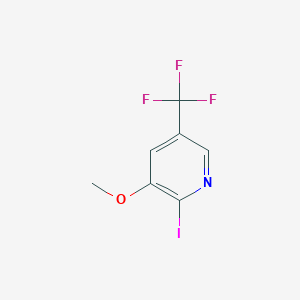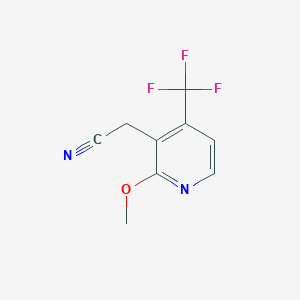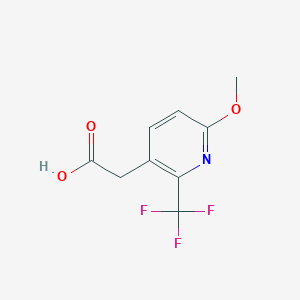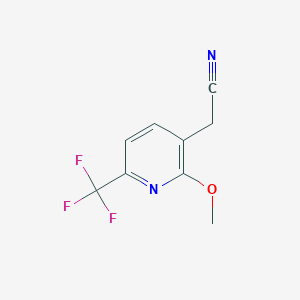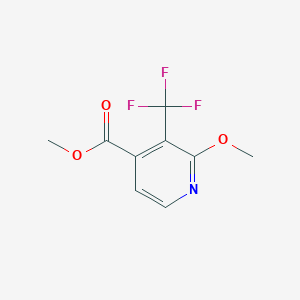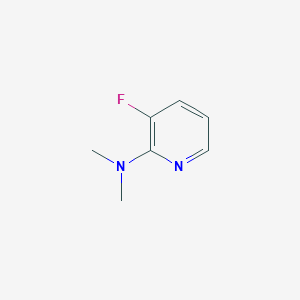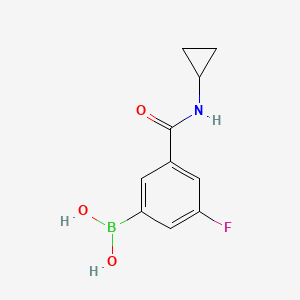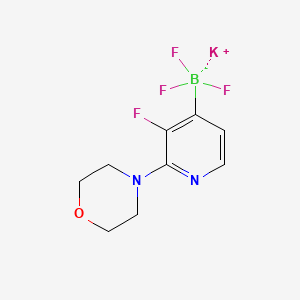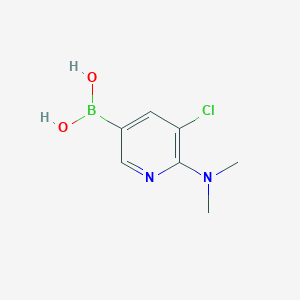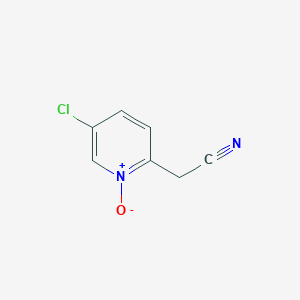
5-Chloro-2-(cyanomethyl)pyridine 1-oxide
Übersicht
Beschreibung
5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of various heterocyclic compounds, including those similar to 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, often involves the use of pyridinium ylides . A common technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide is represented by the formula C7H5ClN2O . Further details about its structure can be found in its molecular file .Chemical Reactions Analysis
Pyridinium ylides, which are similar to 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, are used in the synthesis of many significantly important heterocyclic intermediates such as indolizines, cyclopropanes, 2,3-dihydrofurans, substituted pyridines, nitrones, and azepines . The reactivity of pyridinium ylides is influenced by the characteristics of the reactants employed .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide include its molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . More detailed information about its properties can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
5-Chloro-2-(cyanomethyl)pyridine 1-oxide has been used in various chemical synthesis processes. For example, it has been utilized in the synthesis of tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides, which involves the reaction of azide ion with 2-chloropyridines, leading to equilibrium with corresponding 2-azidopyridines. Such synthetic processes are fundamental in creating complex organic compounds and have potential applications in pharmaceuticals and materials science (Lowe-Ma et al., 1990).
Development of New Compounds
Research has shown the transformation of 5-chloro-2-(cyanomethyl)pyridine 1-oxide into a variety of derivatives, highlighting its versatility in creating new chemical entities. These derivatives have potential applications in various fields, including pharmaceuticals and agrochemicals. For instance, the compound has been used to create novel pyrazolo[4,3-c]pyridines and their oxides, showcasing its role in developing new chemical structures with potential biological activity (Vilkauskaitė et al., 2011).
Photoluminescent Properties
Another significant application is in the field of photoluminescence. Compounds like Eu(III) and Tb(III) tetrazolate-2-pyridine-1-oxide complexes, derived from 5-chloro-2-(cyanomethyl)pyridine 1-oxide, exhibit high photoluminescence, making them candidates for applications in materials science, particularly in the development of new luminescent materials (Pietraszkiewicz et al., 2012).
Reactivity and Structural Analysis
The compound has also been the subject of studies focusing on its reactivity and structural analysis. These studies contribute significantly to the understanding of the chemical and physical properties of pyridine derivatives, which are essential in designing and synthesizing new compounds with specific desired properties (Klemm et al., 1985).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-1-oxidopyridin-1-ium-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-2-7(3-4-9)10(11)5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGVFRQWCGUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Cl)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(cyanomethyl)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



